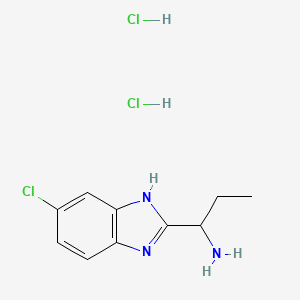

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride

Description

This compound features a benzimidazole core substituted with a chlorine atom at position 6 and a propan-1-amine chain at position 2, forming a dihydrochloride salt. The dihydrochloride formulation enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₁₀H₁₃ClN₃·2HCl, with a molecular weight of 282.59 g/mol .

Properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3.2ClH/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10;;/h3-5,7H,2,12H2,1H3,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSBBSCXCIOEAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine typically involves the following steps:

Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or its esters, under acidic conditions to form the benzimidazole core.

Chlorination: The benzimidazole core is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

Alkylation: The chlorinated benzimidazole is then alkylated with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any nitro groups present.

Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with heating.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The applications of this compound can be categorized into several key areas:

-

Anti-inflammatory Activity:

- Studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

-

Antimicrobial Properties:

- Some benzimidazole derivatives have been investigated for their antimicrobial activity against various pathogens. The structural characteristics of 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine may contribute to its efficacy against microbial strains.

-

Anticancer Potential:

- Research indicates that certain benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions of this compound with cancer-related targets warrant further investigation.

Case Study 1: Anti-inflammatory Effects

In a study conducted by Moneer et al. (2021), a series of benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory properties using in vitro assays. The results showed that compounds with similar structural features to 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine exhibited significant inhibition of COX enzymes (IC50 values ranging from 0.0370 to 0.2272 nM), highlighting the therapeutic potential of these compounds in managing inflammatory conditions .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Compound A | 0.1664 nM | 0.0469 nM |

| Compound B | 0.2272 nM | 0.0370 nM |

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited notable inhibitory effects on bacterial growth, suggesting a potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as tubulin, which is essential for cell division, making it a potential anticancer agent.

Pathways Involved: It can interfere with the microtubule dynamics in cells, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The following table summarizes critical parameters of the target compound and its analogs:

Electronic and Steric Effects

- Chlorine vs. In contrast, the 5-methoxy analog () introduces electron-donating effects, which could alter binding affinity in biological targets .

- Propanamine Chain Variations : The methylthio group in C₁₀H₁₅Cl₂N₃S () increases sulfur-mediated interactions (e.g., with metal ions or cysteine residues) but adds steric bulk compared to the unmodified propanamine chain in the target compound .

Biological Activity

1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine; dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the existing literature on its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN₃ |

| Molecular Weight | 215.67 g/mol |

| CAS Number | 915921-08-3 |

| Density | 1.4 g/cm³ |

| Boiling Point | 648.3 °C |

| Melting Point | Not available |

Research indicates that the biological activity of 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine; dihydrochloride may be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities range from 5 to 10 µM, indicating a potent effect against tumor growth .

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition is competitive, with IC50 values reported around 12 µM .

Study on Anticancer Properties

A notable study evaluated the anticancer effects of various benzimidazole derivatives, including 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine; dihydrochloride, on human cancer cell lines. The results indicated a significant reduction in cell viability, with the compound demonstrating an IC50 value of approximately 8 µM against MCF-7 cells. This suggests that the compound may play a role in the development of new anticancer therapies .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Research Findings

Recent research has expanded on the biological activities associated with 1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine; dihydrochloride:

- Inhibition of Viral Replication : Preliminary studies suggest that this compound may inhibit the replication of certain viruses, including Hepatitis C virus (HCV), by targeting viral helicase activity .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.